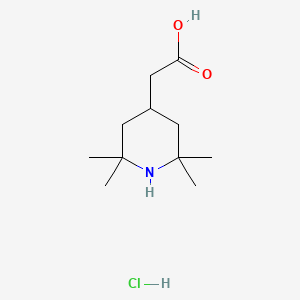

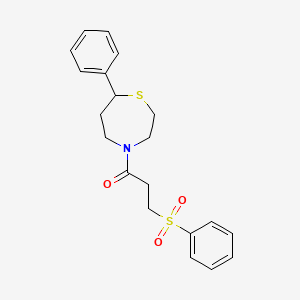

![molecular formula C17H11N3O3S2 B2560891 2-(Benzo[d]tiazol-2-carboxamido)benzo[d]tiazol-6-carboxilato de metilo CAS No. 887902-70-7](/img/structure/B2560891.png)

2-(Benzo[d]tiazol-2-carboxamido)benzo[d]tiazol-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

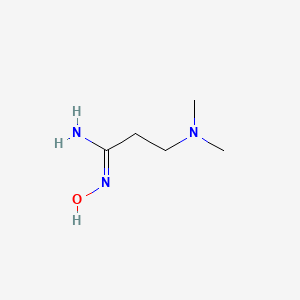

“Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound that contains two benzo[d]thiazole rings. Benzo[d]thiazole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . In this case, those elements are carbon, nitrogen, and sulfur. These types of compounds often have interesting biological activities .

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Actividad analgésica

También se ha encontrado que los derivados de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto los hace potencialmente útiles en el desarrollo de nuevos medicamentos para el alivio del dolor.

Actividad antiinflamatoria

Se ha demostrado que los derivados de tiazol tienen efectos antiinflamatorios . Esto podría hacerlos útiles en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o el asma.

Actividad antimicrobiana

Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos antibióticos u otros tratamientos para infecciones bacterianas .

Actividad antifúngica

Se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas . Esto podría hacerlos útiles en el tratamiento de infecciones fúngicas.

Actividad antiviral

Se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Esto podría hacerlos potencialmente útiles en el tratamiento de infecciones virales.

Actividad antitumoral o citotóxica

Se ha encontrado que los derivados de tiazol tienen propiedades antitumorales o citotóxicas . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer .

Actividad antimicobacteriana

La investigación ha demostrado la importancia de los derivados de imidazo-[2,1-b]-tiazol y benzo-[d]-imidazo-[2,1-b]-tiazol carboxamida en la búsqueda de nuevos agentes antimicobacterianos . Estos compuestos han mostrado una actividad significativa contra Mycobacterium tuberculosis .

Mecanismo De Acción

Target of Action

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate is a compound that has been associated with diverse biological activities Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis by targeting the L-histidine biosynthesis pathway .

Biochemical Pathways

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate may affect various biochemical pathways due to its potential interaction with multiple targets. Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(1,3-benzothiazole-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S2/c1-23-16(22)9-6-7-11-13(8-9)25-17(19-11)20-14(21)15-18-10-4-2-3-5-12(10)24-15/h2-8H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRUFDIUBZEDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

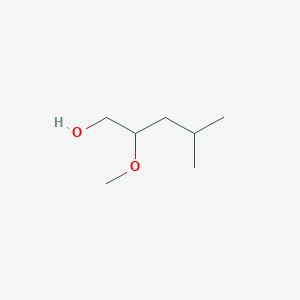

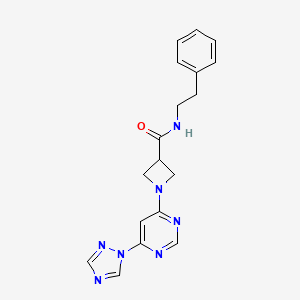

![N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2560808.png)

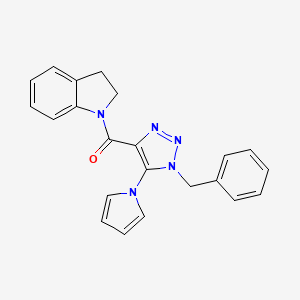

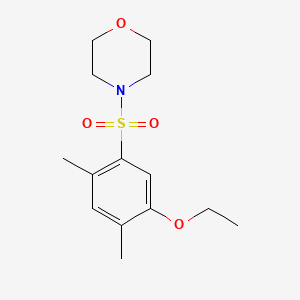

![N'-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2560811.png)

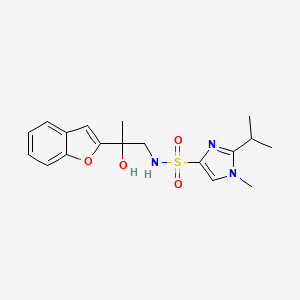

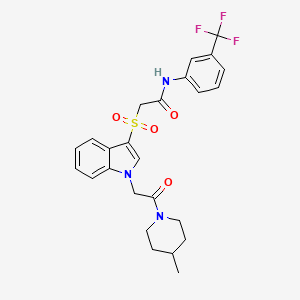

![4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2560821.png)

![6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2560828.png)